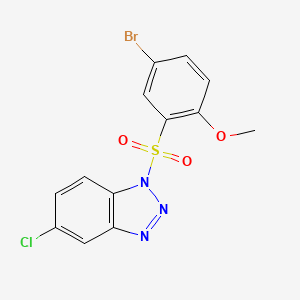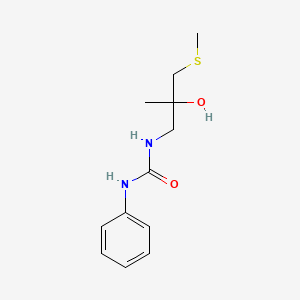![molecular formula C22H19F2N5O2 B2593821 3,4-Difluor-N-(2-(5-(3-Methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamid CAS No. 922118-30-7](/img/structure/B2593821.png)
3,4-Difluor-N-(2-(5-(3-Methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-difluoro-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a benzamide core substituted with difluoromethyl groups and a pyrazolopyrimidine moiety, which contribute to its unique chemical properties and biological activities.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds with unique properties.
Biology: As a probe for studying biological processes involving fluorinated compounds, due to its ability to interact with various biomolecules.
Medicine: Potential use as a pharmaceutical agent, given its structural similarity to known bioactive compounds. It may exhibit activity against certain diseases or conditions.
Industry: Use in the development of advanced materials, such as polymers or coatings, that benefit from the unique properties imparted by the difluoromethyl groups.
Wirkmechanismus
Target of Action
Compounds with a similar pyrazolo[3,4-d]pyrimidine core have been found to bind with high affinity to multiple receptors .
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of biochemical pathways, depending on their specific targets .
Result of Action
Based on the biological activities of similar compounds, it could potentially have effects such as antiviral, anti-inflammatory, or anticancer activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrazolopyrimidine core: This can be achieved through cyclization reactions involving appropriate hydrazine and pyrimidine derivatives under acidic or basic conditions.
Introduction of the difluoromethyl groups: Difluoromethylation can be performed using reagents such as difluoromethyl iodide or difluoromethyl sulfone in the presence of a base.
Coupling with benzamide: The final step involves coupling the difluoromethylated pyrazolopyrimidine with a benzamide derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and scalability. This may include the use of continuous flow reactors for key steps, as well as the development of more efficient catalysts and reagents to minimize waste and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-difluoro-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to modify the carbonyl groups.
Substitution: Nucleophilic substitution reactions can be performed to replace the difluoromethyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-difluoro-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide: can be compared with other fluorinated benzamide derivatives and pyrazolopyrimidine compounds.
Fluorinated benzamides: Compounds like 3,4-difluorobenzamide and 3,4-difluoro-N-methylbenzamide share structural similarities but may differ in their biological activities and chemical properties.
Pyrazolopyrimidines: Compounds such as 4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine and its derivatives can be compared based on their core structure and functional groups.
Uniqueness
The uniqueness of 3,4-difluoro-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide lies in its combination of difluoromethyl groups and the pyrazolopyrimidine moiety, which confer distinct chemical and biological properties. This combination may result in enhanced stability, binding affinity, and selectivity compared to other similar compounds.
Eigenschaften
IUPAC Name |
3,4-difluoro-N-[2-[5-[(3-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F2N5O2/c1-14-3-2-4-15(9-14)12-28-13-26-20-17(22(28)31)11-27-29(20)8-7-25-21(30)16-5-6-18(23)19(24)10-16/h2-6,9-11,13H,7-8,12H2,1H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVJLPCDAAYBDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-benzyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide](/img/structure/B2593747.png)
![1-{[(Tert-butoxy)carbonyl]amino}-3-methylcyclopentane-1-carboxylic acid](/img/structure/B2593749.png)





![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B2593759.png)
![5-(2-fluorobenzyl)-3-(2-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2593760.png)
![4-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylthiophene-2-carboxamide](/img/structure/B2593761.png)
